N-(3,5-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Description

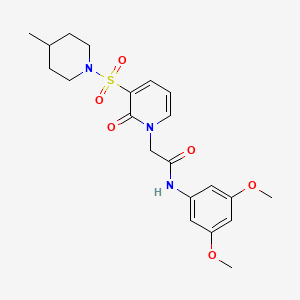

N-(3,5-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring a 3,5-dimethoxyphenyl group, a 2-oxopyridinyl scaffold, a sulfonamide-linked 4-methylpiperidine moiety, and an acetamide bridge. For instance, the 3,5-dimethoxy substitution on the aryl group may enhance solubility or binding affinity, while the sulfonamide and acetamide functionalities are common in drug design for their metabolic stability and hydrogen-bonding capabilities .

Synthetic routes for analogous compounds often employ mixed anhydride methods or peptide coupling strategies to minimize racemization, as seen in the preparation of dipeptidomimetics and related structures . The 4-methylpiperidin-1-yl sulfonyl group could be synthesized via sulfonylation of the piperidine derivative, a technique widely used in heterocyclic chemistry.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O6S/c1-15-6-9-24(10-7-15)31(27,28)19-5-4-8-23(21(19)26)14-20(25)22-16-11-17(29-2)13-18(12-16)30-3/h4-5,8,11-13,15H,6-7,9-10,14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUNZYZNGZOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.4 g/mol. The compound features multiple functional groups, including a sulfonamide and a pyridine moiety, which are known to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of pyridine and piperidine have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the incorporation of specific substituents can enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial strains. Preliminary screenings have indicated that derivatives containing similar functional groups exhibit notable antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. In one study, a related compound showed an inhibition rate of up to 83.4% against S. aureus and 78.8% against P. aeruginosa, indicating promising antimicrobial activity .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, leading to reduced cell proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, enhancing their potential as therapeutic agents.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their overall biological efficacy by reducing oxidative stress in cells.

Research Findings and Case Studies

Case Study: Anticancer Activity

In a recent investigation, a derivative of this compound was tested against the MCF-7 cell line. The results indicated an EC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy in inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Group Modifications

Target Compound : 3,5-Dimethoxyphenyl

- Role : Methoxy groups at the 3 and 5 positions likely improve solubility and steric accessibility for target binding.

- Comparison: Compound m (): Features a 2,6-dimethylphenoxy group. Benzothiazole Derivatives (): Replace the aryl group with a benzothiazole ring, which enhances π-π stacking interactions in antibacterial and anti-inflammatory agents .

Sulfonamide Group Variations

Target Compound : 4-Methylpiperidin-1-yl Sulfonyl

- Role : The sulfonamide linker and piperidine ring may contribute to metabolic stability and conformational rigidity.

- Comparison: N-Methylpiperidine (): Used in peptide synthesis to reduce racemization. Tetrahydropyrimidinyl Derivatives (): Replace sulfonamide with a 2-oxotetrahydropyrimidinyl group, which introduces additional hydrogen-bonding sites but may reduce steric bulk .

Linker Modifications

Target Compound : Acetamide

- Role : The acetamide bridge balances flexibility and rigidity, facilitating interactions with biological targets.

- Comparison: Hydrazide Linkers (): Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) use hydrazide linkers, which may improve chelation properties but reduce hydrolytic stability .

Data Table: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.